Trichloro(diphenoxy)-lambda~5~-phosphane

Description

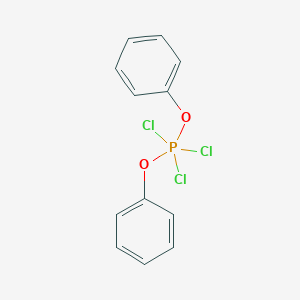

Trichloro(diphenoxy)-λ⁵-phosphane is an organophosphorus compound characterized by a pentavalent phosphorus center (λ⁵-phosphane) bonded to three chlorine atoms and two phenoxy groups. This structure confers unique electronic and steric properties, making it relevant in coordination chemistry, catalysis, and materials science. Organophosphorus compounds with λ⁵ configurations are notable for their diverse reactivity and applications, ranging from agrochemicals to medicinal agents . The trichloro and diphenoxy substituents influence solubility, stability, and ligand properties, distinguishing it from simpler phosphanes like triphenylphosphane or trichlorophosphane.

Properties

CAS No. |

15247-35-5 |

|---|---|

Molecular Formula |

C12H10Cl3O2P |

Molecular Weight |

323.5 g/mol |

IUPAC Name |

trichloro(diphenoxy)-λ5-phosphane |

InChI |

InChI=1S/C12H10Cl3O2P/c13-18(14,15,16-11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10H |

InChI Key |

IJEWFKBMASVSGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OP(OC2=CC=CC=C2)(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trichloro(diphenoxy)-lambda~5~-phosphane typically involves the reaction of phosphorus trichloride with diphenol in the presence of a base. The reaction proceeds as follows: [ \text{PCl}_3 + 2 \text{C}_6\text{H}_5\text{OH} \rightarrow \text{P(OPh)}_2\text{Cl}_3 + 2 \text{HCl} ] This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Trichloro(diphenoxy)-lambda~5~-phosphane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or alkoxides.

Oxidation Reactions: The compound can be oxidized to form higher oxidation state phosphorus compounds.

Reduction Reactions: Reduction can lead to the formation of phosphine derivatives.

Common Reagents and Conditions:

Substitution: Reagents like sodium alkoxides or amines are commonly used under mild conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products:

Substitution: Formation of phosphoramidates or phosphorates.

Oxidation: Production of phosphine oxides.

Reduction: Generation of phosphine derivatives.

Scientific Research Applications

Trichloro(diphenoxy)-lambda~5~-phosphane has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.

Biology: Investigated for its potential role in biochemical pathways involving phosphorus.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those involving phosphorus-based drug delivery systems.

Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which Trichloro(diphenoxy)-lambda~5~-phosphane exerts its effects involves the interaction of its phosphorus center with various molecular targets. The compound can act as a ligand, forming complexes with metals and other elements. These interactions can influence biochemical pathways and catalytic processes, making it a valuable tool in both research and industrial applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of λ⁵-Phosphane Derivatives

- Electronic Effects: The trichloro groups in Trichloro(diphenoxy)-λ⁵-phosphane increase electrophilicity at the phosphorus center compared to ethoxy or phenyl substituents. Phenoxy groups act as π-donors, modulating reactivity in metal coordination .

- Steric Considerations: The diphenoxy substituents provide moderate steric hindrance, intermediate between bulky triphenylphosphane and less hindered monodentate ligands like trimethylphosphane .

Physical Properties

Table 2: Solubility and Stability

- Trichloro(diphenoxy)-λ⁵-phosphane’s solubility in polar aprotic solvents (e.g., THF) is attributed to its balanced lipophilic (Cl) and polar (phenoxy) groups, whereas nitro-substituted analogs exhibit lower solubility due to increased polarity .

Table 3: Bioactivity of Phosphane Derivatives

- Enzyme Inhibition: Gold(I)-phosphane complexes inhibit dihydrofolate reductase (DHFR) and thioredoxin reductase (TrxR), with activity influenced by ligand hydrophobicity .

- Environmental Impact : Chlorinated phosphanes may pose ecological risks due to persistence, whereas nitro- or ethoxy-substituted analogs degrade more readily .

Spectroscopic and Analytical Data

- XPS Analysis : Trichloro compounds exhibit P 2p binding energies ~134 eV, consistent with high electron-withdrawing substituents .

- NMR Spectroscopy: Phosphane ligands in ruthenium complexes (e.g., [Ru₂(µ-bdt)(CO)₅(PR₃)]) show distinct ¹H-NMR splitting patterns due to ligand symmetry, a feature applicable to diphenoxy-substituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.